
1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO. This compound is characterized by the presence of an amino group, an ethyl group, and a bromine atom attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or nitric acid in acetic acid.
Major Products:
Substitution: Formation of 1-(3-Amino-4-ethylphenyl)-1-azidopropan-2-one or 1-(3-Amino-4-ethylphenyl)-1-thiocyanatopropan-2-one.
Reduction: Formation of 1-(3-Amino-4-ethylphenyl)-1-propan-2-ol.
Oxidation: Formation of 1-(3-Nitro-4-ethylphenyl)-1-bromopropan-2-one.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(3-Amino-4-ethylphenyl)ethanone
- 1-(3-Amino-4-ethylphenyl)propan-1-one
- (3-Amino-4-ethylphenyl)methanol
Comparison: 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom allows for specific substitution reactions that are not possible with the other compounds. Additionally, the propan-2-one moiety provides different chemical properties and reactivity compared to ethanone or methanol derivatives .
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1-(3-amino-4-ethylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-4-5-9(6-10(8)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
Clave InChI |
KESNAPZVVOELNG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(C(=O)C)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
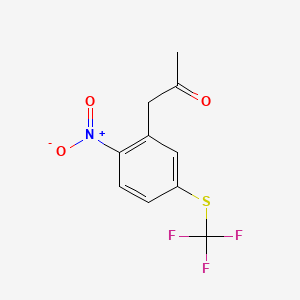

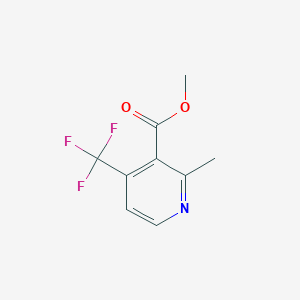
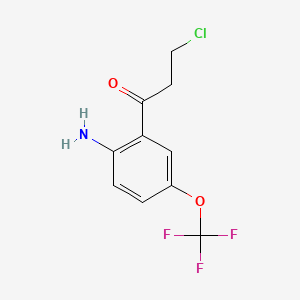

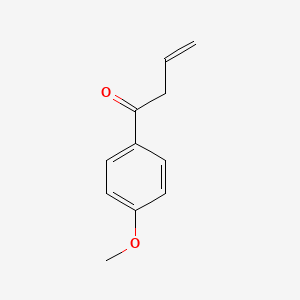


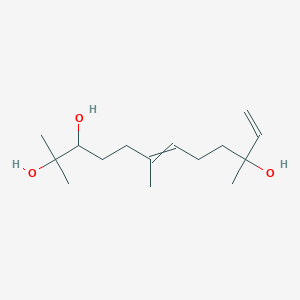
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
